6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorinated methoxybenzoyl moiety, and a piperidinyl-dihydropyridazinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the methoxybenzoyl group through acylation reactions. The final step involves the cyclization to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinyl-dihydropyridazinone derivatives with different substituents on the benzoyl and piperidine rings. Examples include:
- 6-Tert-butyl-2-[1-(5-chloro-2-hydroxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-[1-(5-chloro-2-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-21(2,3)18-7-8-19(26)25(23-18)15-9-11-24(12-10-15)20(27)16-13-14(22)5-6-17(16)28-4/h5-8,13,15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMNAKHRMYSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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